4-Acetylamino-2-(diethylamino)anisole

Description

Historical Development and Contemporary Significance in Organic Chemistry

The study of substituted anisoles, including 4-Acetylamino-2-(diethylamino)anisole, is an extension of the broader history of aromatic chemistry. Anisole (B1667542) itself, or methoxybenzene, has been a subject of interest since the 19th century, with the development of synthetic methods such as the Williamson ether synthesis. This reaction, involving the reaction of a phenoxide with a methyl halide, laid the groundwork for the preparation of a diverse range of anisole derivatives.

The contemporary significance of substituted anisoles lies in their utility as versatile intermediates in organic synthesis. The methoxy (B1213986) group (-OCH3) is a key activating group, influencing the reactivity of the aromatic ring in electrophilic substitution reactions. This electronic effect, combined with the directing influence of other substituents, allows for the regioselective synthesis of complex molecules.

Specifically, the historical development of compounds like this compound is closely tied to the advancement of dye chemistry. The presence of both an electron-donating diethylamino group and an acetamido group on the anisole ring system creates a molecule with specific electronic properties, making it a valuable component in the synthesis of certain types of dyes. Research in this area has been documented in patent literature, highlighting its industrial relevance. For instance, this compound, also known by its synonym 2-methoxy-5-acetamido-N,N-diethylaniline, has been identified as a key aromatic coupling component in the synthesis of pyrazole (B372694) dyes. google.comgoogle.com These dyes are known for their specific coloristic properties and applications. The development of such specialized intermediates underscores the ongoing pursuit of novel functional molecules with tailored properties for various industrial applications.

Chemical Classification and Structural Overview of Substituted Anisoles

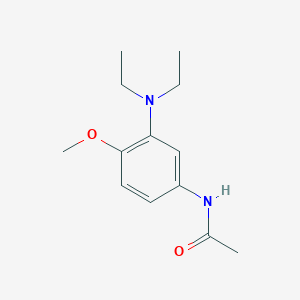

This compound belongs to the class of substituted anisoles. Anisole is an aromatic ether, characterized by a methoxy group attached to a benzene (B151609) ring. The substituents on the anisole ring system in this particular molecule are an acetylamino group (-NHCOCH3) at the 4-position and a diethylamino group (-N(CH2CH3)2) at the 2-position.

Structurally, the molecule possesses a highly substituted benzene ring, which imparts specific chemical and physical properties. The interplay of the electronic effects of these substituents is crucial to its reactivity. The methoxy and diethylamino groups are strong electron-donating groups, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The acetylamino group is also an activating group, though its effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. The positions of these groups relative to each other determine the regioselectivity of further chemical transformations.

Substituted acetanilides, a class to which this compound also belongs, are widely studied for their diverse applications. They are recognized for their roles in medicinal chemistry, with some derivatives exhibiting antimicrobial and anti-inflammatory properties. ontosight.aiiscientific.org Furthermore, the acetamido group can act as a directing group in organic synthesis, facilitating specific C-H functionalization reactions. researchgate.net

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Parent Compound | Anisole (Methoxybenzene) |

| Substituent at C2 | Diethylamino group [-N(CH2CH3)2] |

| Substituent at C4 | Acetylamino group [-NHCOCH3] |

| Chemical Class | Substituted Anisole, Substituted Acetanilide (B955) |

Research Findings on this compound

Detailed research on this compound is primarily found within the context of its application as a synthetic intermediate.

As a key intermediate, its synthesis is a critical step in the production of more complex molecules. While specific, detailed academic publications on its synthesis are not prevalent, its availability from commercial suppliers suggests that established synthetic protocols exist. Based on general principles of organic synthesis and information on related aniline (B41778) intermediates, a plausible synthetic route would involve the multi-step functionalization of a simpler anisole or aniline derivative.

The primary documented application of this compound is in the manufacturing of azo dyes. Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound.

In this context, this compound serves as the coupling component. Its electron-rich nature, enhanced by the methoxy and diethylamino substituents, facilitates the electrophilic attack by the diazonium salt. The specific substitution pattern on the ring influences the color and properties of the resulting dye. For example, it is used as a coupling component to produce certain pyrazole azo dyes. google.comgoogle.com The production of aniline intermediates like 2-methoxy-5-acetamido-N,N-diethylaniline is an important process in the synthesis of various dyes. nus.edu.sg

The chemical properties of this compound are summarized in the table below, based on available data.

| Property | Value |

| CAS Number | 19433-93-3 |

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

Further research into the broader applications of this compound beyond dye synthesis could reveal new opportunities for its use in areas such as materials science or medicinal chemistry, given the known activities of related substituted acetanilides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(14-10(3)16)7-8-13(12)17-4/h7-9H,5-6H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJCIVXKBILNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066491 | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19433-93-3 | |

| Record name | N-[3-(Diethylamino)-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)-4-methoxyphenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Targeted Synthesis of 4-Acetylamino-2-(diethylamino)anisole

The construction of this compound involves a sequence of reactions designed to introduce the desired functional groups at specific positions on the anisole (B1667542) ring. The synthetic approach must consider the directing effects of the substituents and the compatibility of the reaction conditions.

The synthesis of complex aromatic compounds often necessitates a multi-step approach to ensure the correct placement of various functional groups. lumenlearning.com The order of these steps is crucial in determining the final regiochemistry of the product. lumenlearning.com For molecules with both ortho/para-directing and meta-directing groups, the sequence of their introduction dictates the substitution pattern. lumenlearning.com

A plausible multi-step synthesis for this compound can be conceptualized starting from a readily available precursor like p-nitroanisole. A typical synthetic sequence might involve:

Reduction of the nitro group: The nitro group of p-nitroanisole is reduced to an amino group, forming p-anisidine (B42471).

Acetylation of the amino group: The resulting p-anisidine is then acetylated to form p-acetanisidide (4-methoxyacetanilide). This step protects the amino group and directs subsequent substitutions.

Nitration: The p-acetanisidide is nitrated to introduce a nitro group at the 2-position, yielding 2-nitro-4-acetaminoanisole.

Reduction of the second nitro group: The newly introduced nitro group is reduced to an amino group, resulting in 2-amino-4-acetaminoanisole.

Diethylation of the amino group: The final step involves the selective N,N-diethylation of the 2-amino group to afford the target compound, this compound.

Optimization of such a synthetic route involves careful selection of reagents and reaction conditions for each step to maximize yield and purity while minimizing side reactions.

Catalytic hydrogenation is a key technique in the synthesis of anisole derivatives, particularly for the reduction of nitro groups to amines. Various catalysts are employed for this transformation, with the choice depending on the substrate and desired selectivity. Nickel-based catalysts, for instance, have been studied for the hydrogenation of anisole, with reaction outcomes being highly dependent on temperature. mdpi.com At lower temperatures (e.g., 150 °C), hydrogenation of the aromatic ring to form methoxycyclohexane can be the primary pathway, while at higher temperatures (300 °C or above), C-C bond hydrogenolysis and methane formation become dominant. mdpi.com

For the selective reduction of a nitro group on a substituted anisole ring without affecting other functional groups or the aromaticity, catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are commonly used under hydrogen pressure. A patent for the synthesis of 2-amino-4-acetamino anisole describes a two-step catalytic hydrogenation process. google.com The first step involves the reduction of p-nitroanisole to p-anisidine using a quaternary catalyst composed of Ni, Mo, Co, and Li. google.com The second reduction, converting 2-nitro-4-acetamino anisole, is also achieved through catalytic hydrogenation. google.com

| Catalyst | Substrate | Primary Product(s) | Reference |

| Nickel Oxide (NiO) | Anisole | Methoxycyclohexane (at 150°C), Methane (at ≥300°C) | mdpi.com |

| Rhodium (Rh) nanoclusters | Anisole | Methoxycyclohexane, 1-Methoxycyclohexene | nih.gov |

| Platinum on Alumina (Pt/Al2O3) | Anisole | Benzene (B151609), Toluene, Phenol (B47542) | researchgate.net |

| Ni, Mo, Co, Li quaternary catalyst | p-Nitroanisole | p-Anisidine | google.com |

Acetylation and amination are fundamental reactions for introducing acetylamino and amino groups onto the anisole core.

Acetylation is commonly achieved through Friedel-Crafts acylation. tamu.eduyoutube.com Anisole reacts with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.eduyoutube.comyoutube.com The methoxy (B1213986) group of anisole is an ortho, para-director, leading to a mixture of 2-methoxyacetophenone and 4-methoxyacetophenone, with the para isomer being the major product. youtube.comvedantu.com In the context of synthesizing this compound, acetylation is typically performed on an amino group that is already present on the ring, using reagents like acetic anhydride.

Amination of an anisole ring can be approached in several ways. Direct amination is challenging, so it is often accomplished by first introducing a nitro group followed by its reduction, as described in the multi-step synthesis. For the introduction of a diethylamino group, a common method is the reductive amination of a carbonyl compound or, more relevant to this synthesis, the N-alkylation of an existing amino group. This can be achieved by reacting the amino-substituted anisole with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), often in the presence of a base to neutralize the acid formed during the reaction.

Synthesis of Structurally Related Anisole Derivatives and Analogs

The methodologies used for the synthesis of this compound can be adapted to produce a variety of related derivatives.

The synthesis of 4-Acetylamino-2-aminoanisole is a crucial step in the proposed pathway to the target molecule. A patented method outlines a clear route to this intermediate. google.com

Catalytic Hydrogenation of p-Nitroanisole: The process begins with the reduction of p-nitroanisole to p-anisidine using a specific quaternary catalyst. google.com

Acetylation of p-Anisidine: The resulting p-anisidine undergoes acetylation to yield p-acetamino anisole (4-methoxyacetanilide). google.com

Nitration of p-Acetamino Anisole: This intermediate is then nitrated to introduce a nitro group at the position ortho to the methoxy group, forming 2-nitro-4-acetamino anisole. google.com

Second Catalytic Hydrogenation: The final step is the reduction of the nitro group in 2-nitro-4-acetamino anisole to an amino group, affording 4-Acetylamino-2-aminoanisole. google.com

Another patent describes a process for producing 2-amino-4-acetamino anisole by the acylation of 2,4-diaminoanisole (B165692) with acetic anhydride in methanol in the presence of an acid-binding agent. google.com This method claims high yield and purity, making it suitable for industrial production. google.com

| Starting Material | Key Transformation | Product | Reference |

| p-Nitroanisole | Catalytic Hydrogenation -> Acetylation -> Nitration -> Catalytic Hydrogenation | 4-Acetylamino-2-aminoanisole | google.com |

| 2,4-Diaminoanisole | Acylation with Acetic Anhydride | 2-Amino-4-acetaminoanisole | google.com |

Introducing a diethylamino group onto an aromatic ring typically involves the alkylation of a primary or secondary amine precursor. In the synthesis of this compound, the precursor is 4-Acetylamino-2-aminoanisole. The two ethyl groups can be introduced by reaction with an ethylating agent like ethyl halide (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate. The reaction is generally carried out in the presence of a base to scavenge the HX or sulfuric acid byproduct.

For a related compound, 4-Acetylamino-2-(diallylamino)anisole, the raw materials listed for its synthesis include 3'-Amino-4'-methoxyacetanilide and allyl iodide, allyl chloride, or allyl bromide. chemdad.com This strongly suggests that the diallylamino group is introduced via the N-alkylation of the amino group with an allyl halide. A similar strategy using ethyl halides would be employed for the synthesis of the diethylamino analog.

Preparation of Analogs with Modified N-Substituents

The versatile scaffold of this compound allows for the introduction of diverse functionalities at the nitrogen atom, leading to analogs with potentially unique properties. Key examples include the synthesis of compounds bearing bis(2-hydroxyethyl)amino and diallylamino groups.

The synthesis of 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole results in a compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . scbt.comsigmaaldrich.com This analog is a solid with a melting point range of 116-120 °C. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole | 24530-67-4 | C13H20N2O4 | 268.31 | 116-120 sigmaaldrich.com |

| 4-Acetylamino-2-(diallylamino)anisole | 51868-45-2 | C15H20N2O2 | 260.33 | 75-78 chemdad.com |

Similarly, 4-Acetylamino-2-(diallylamino)anisole is another important analog. chemdad.com It has a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol . Its melting point is documented to be in the range of 75-78 °C. chemdad.com The preparation of this compound often utilizes 3'-Amino-4'-methoxyacetanilide as a key raw material. chemdad.com

Investigation of Reaction Mechanisms and Regioselectivity

A thorough understanding of the reaction mechanisms and factors governing regioselectivity is paramount for optimizing the synthesis of this compound and its analogs.

Mechanistic Insights into Acylation and Alkylation Reactions

The synthesis of the target compound and its precursors involves key acylation and alkylation steps. The regioselectivity of these reactions is significantly influenced by the electronic effects of the substituents on the anisole ring. The methoxy (-OCH3) and amino (-NH2 or substituted amino) groups are both electron-donating and ortho-, para-directing for electrophilic aromatic substitution. scbt.comnih.gov

In the context of acylation, such as the Friedel-Crafts reaction, the activating nature of the methoxy and amino groups enhances the electron density of the aromatic ring, facilitating the attack by the acylium ion electrophile. The directing effect of these groups favors substitution at the positions ortho and para to them. nih.gov In a disubstituted system like a 4-aminoanisole derivative, the incoming acyl group will be directed to the positions activated by both groups, leading to a specific substitution pattern.

Alkylation at the amino group, a nucleophilic substitution reaction, is a common strategy to introduce alkyl substituents. The reaction of an aromatic amine with an alkyl halide or other alkylating agents can proceed to form secondary, tertiary amines, and even quaternary ammonium salts. google.com The reaction is often complicated by the tendency of the initially formed product to react further with the alkylating agent, leading to overalkylation. google.com

Stereochemical Considerations in Synthesis

While the core structure of this compound is achiral, the introduction of chiral centers can be envisaged through modification of the N-substituents or the synthesis of chiral analogs. The development of stereoselective transformations for chiral amines is an active area of research. ntnu.no Methods for the enantioselective synthesis of chiral amines often involve transition metal-catalyzed asymmetric hydrogenation or the use of chiral catalysts. nih.gov The synthesis of chiral dialkyl carbinamines, for instance, has been achieved through nickel-catalyzed enantioconvergent substitution reactions. nih.gov Although direct stereochemical considerations for the synthesis of the parent compound are not prominent, the potential for creating chiral derivatives warrants an awareness of these advanced synthetic strategies.

Byproduct Formation and Strategies for Process Purity Enhancement

The synthesis of this compound and its analogs is often accompanied by the formation of byproducts that can affect the yield and purity of the final product. A common issue in the acylation of aromatic diamines is the potential for double acylation, where both amino groups react with the acylating agent. In the selective acylation of 2,4-diaminoanisole, the formation of 2,4-diacetylamino methyl-phenoxide impurity can occur, reducing the purity and yield of the desired mono-acylated product. chemrxiv.org

During N-alkylation reactions, a significant challenge is controlling the degree of alkylation. The reaction of a primary aromatic amine can lead to a mixture of mono- and di-alkylated products. In the case of N,N-diethylation, the formation of secondary amine intermediates and their subsequent reaction can lead to a complex product mixture. Purification often involves separating the desired tertiary amine from unreacted secondary amine and other impurities, which can include tar-like substances. researchgate.net

Strategies for enhancing process purity include careful control of reaction conditions such as stoichiometry of reactants, temperature, and reaction time. Purification of the final product often involves techniques like column chromatography. For instance, substituted N,N-diethyl anilines have been purified using silica gel column chromatography with solvent systems like ethyl acetate (B1210297)/cyclohexane. Similarly, flash column chromatography with eluents such as ethyl acetate-hexanes has been employed for the purification of substituted N,N-dialkylanilines. nih.gov

Sophisticated Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of NMR experiments, from advanced 1D techniques to multi-dimensional correlation spectroscopy, would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to establish the intricate connectivity of 4-Acetylamino-2-(diethylamino)anisole.

Advanced 1D NMR Techniques (e.g., Selective Excitation, Decoupling Experiments)

Advanced 1D NMR techniques, such as selective excitation and decoupling experiments, would be instrumental in deciphering the complex spin systems within the molecule. Selective excitation of a specific proton resonance while observing the effect on its coupling partners can simplify crowded spectral regions and help identify specific J-couplings. Homonuclear decoupling experiments could further confirm these relationships by collapsing multiplets into singlets, thereby revealing the underlying chemical shifts of coupled protons.

Despite a thorough review of the scientific literature, specific experimental ¹H NMR data for this compound, including chemical shifts (δ) and coupling constants (J), were not available.

2D NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are indispensable for mapping the bonding framework of a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings, allowing for the tracing of connectivity within the ethyl groups and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the chemical shifts of the methoxy (B1213986), acetyl, diethylamino, and aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique would provide key information about the connectivity between different functional groups by showing correlations between protons and carbons that are two or three bonds apart. For instance, it would confirm the position of the methoxy group relative to the diethylamino and acetylamino substituents on the aromatic ring.

Detailed experimental 2D NMR data (COSY, HSQC, HMBC) for this compound are not present in the currently available literature.

Analysis of Substituent Effects on NMR Spectral Parameters

The electronic nature and steric bulk of the methoxy (-OCH₃), diethylamino (-N(CH₂CH₃)₂), and acetylamino (-NHCOCH₃) groups significantly influence the chemical shifts of the aromatic protons and carbons. The electron-donating nature of the methoxy and diethylamino groups would be expected to increase electron density on the aromatic ring, leading to an upfield shift (lower ppm) of the ortho and para protons and carbons relative to unsubstituted benzene (B151609). Conversely, the acetylamino group, while having a nitrogen lone pair that can donate into the ring, also possesses an electron-withdrawing carbonyl group, leading to more complex effects on the chemical shifts. The interplay of these electronic effects, along with steric interactions, would result in a unique NMR spectral fingerprint for this molecule. A quantitative analysis of these substituent effects would require experimentally obtained spectral data, which is not currently available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides definitive confirmation of its elemental composition.

The molecular formula of this compound is C₁₃H₂₀N₂O₂. nih.gov This corresponds to a monoisotopic mass of 236.1525 Da. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) data for the compound indicates a molecular ion peak and significant fragment ions. rsc.org

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Monoisotopic Mass | 236.1525 Da |

| Top m/z Peak | 221 |

Data sourced from PubChem. nih.govrsc.org

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak at m/z 236 would confirm the molecular weight. The peak at m/z 221 likely corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway. Further fragmentation analysis would reveal other characteristic losses, such as the cleavage of the ethyl groups from the diethylamino substituent or the loss of the acetyl group, providing further corroboration of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectrum of this compound would be expected to show several key absorption bands corresponding to its constituent parts.

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ would indicate the N-H bond of the secondary amide (acetylamino group).

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy, acetyl, and diethylamino groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the amide functionality.

C-N Stretches: Vibrations corresponding to the C-N bonds of the amino groups would be found in the 1000-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching of the anisole (B1667542) moiety would produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

While specific, detailed experimental IR and Raman peak tables for this compound are not available in the reviewed literature, a vapor phase IR spectrum is noted as being available in spectral databases. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation

A comprehensive search of the scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. Therefore, experimental data on its solid-state conformation, including unit cell parameters, bond lengths, and bond angles, are not available at this time.

of this compound

The photophysical behavior of this compound is dictated by the interplay of its electron-donating and electron-accepting substituents attached to the central anisole core. The diethylamino and methoxy groups act as strong electron-donating moieties, while the acetylamino group possesses electron-withdrawing characteristics. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that profoundly influences the molecule's spectroscopic signatures.

UV-Visible Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of molecules like this compound are sensitive to the solvent environment. The presence of both electron-donating (diethylamino, methoxy) and electron-accepting (acetylamino) groups leads to a charge transfer character in its electronic transitions.

UV-Visible Absorption:

The UV-visible absorption spectrum is expected to exhibit bands corresponding to localized π-π* transitions of the substituted benzene ring and a lower energy band corresponding to an intramolecular charge transfer (ICT) transition. The ICT band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich diethylamino and anisole fragments, to the lowest unoccupied molecular orbital (LUMO), which has significant contribution from the electron-withdrawing acetylamino group.

The position of the ICT absorption band is expected to be solvatochromic, meaning it will shift with changes in solvent polarity. However, the effect on the absorption maximum is generally less pronounced compared to the emission spectrum.

Fluorescence Emission:

Upon excitation, the molecule reaches an excited state which can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence emission is anticipated to originate from the ICT state and is therefore highly sensitive to the polarity of the solvent. In nonpolar solvents, a locally excited (LE) state emission might be observed, while in polar solvents, the emission is expected to be red-shifted and originate from a more stabilized, highly polar ICT state. This significant red-shift in emission with increasing solvent polarity is a hallmark of molecules undergoing ICT.

The relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and the solvent polarity can be described by the Lippert-Mataga equation. A linear correlation in a Lippert-Mataga plot would provide strong evidence for the occurrence of ICT in the excited state.

| Solvent Polarity | Expected Absorption λmax (nm) | Expected Emission λmax (nm) | Expected Stokes Shift (cm⁻¹) |

| Low | Shorter Wavelength | Shorter Wavelength | Smaller |

| Medium | ↓ | ↓ | ↓ |

| High | Longer Wavelength | Longer Wavelength | Larger |

This table presents expected trends based on the principles of solvatochromism in ICT compounds. Actual values would require experimental measurement.

Time-Resolved Fluorescence and Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state and the dynamics of any processes occurring after photoexcitation. For a molecule like this compound, the fluorescence decay is expected to be influenced by the solvent environment and the nature of the excited state.

In polar solvents, the excited-state dynamics are often characterized by a rapid relaxation from the initially formed Franck-Condon excited state to the solvent-stabilized ICT state. This process can sometimes be observed as a time-dependent shift in the fluorescence spectrum. The fluorescence lifetime of the ICT state is typically in the nanosecond timescale and can be quenched by various processes, including non-radiative decay pathways that become more efficient in certain solvents.

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is also expected to be solvent-dependent. In many donor-acceptor systems, the quantum yield decreases in highly polar solvents due to the increased stabilization of the charge-separated state, which can enhance non-radiative decay rates.

| Solvent | Expected Fluorescence Lifetime (τ) | Comments |

| Nonpolar | Shorter | Potentially dominated by LE state decay. |

| Polar Aprotic | Longer | Stabilization of the ICT state can lead to a longer lifetime. |

| Polar Protic | Variable | Hydrogen bonding interactions can introduce additional non-radiative decay pathways. |

This table illustrates the general expected trends in fluorescence lifetimes for ICT compounds in different solvent types. Specific values are subject to experimental determination.

Intramolecular Charge Transfer Phenomena

The core of the photophysical behavior of this compound is the intramolecular charge transfer (ICT) that occurs upon excitation. This process involves the spatial redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part.

In the ground state, there is a certain degree of electronic polarization due to the substituent effects. Upon absorption of a photon, the molecule is promoted to an excited state where this charge separation is significantly enhanced. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties and the torsional angles between these groups and the aromatic ring.

The formation of the ICT state is often associated with a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. This change in dipole moment is the primary reason for the strong solvatochromic shifts observed in the fluorescence spectra.

Theoretical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide a deeper understanding of the ICT process. These calculations can map the electron density distribution in the HOMO and LUMO, visualize the charge redistribution upon excitation, and predict the energies of the ground and excited states, further confirming the charge-transfer nature of the electronic transitions. The study of related donor-acceptor substituted benzene and aniline (B41778) derivatives has consistently shown that the extent of ICT is a key determinant of their photophysical properties. beilstein-journals.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules in their lowest energy state (ground state) and in electronically excited states. For a molecule like 4-Acetylamino-2-(diethylamino)anisole, DFT calculations can determine its optimized geometry, total energy, and the distribution of electron density.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the properties of excited states, which is essential for predicting a molecule's response to light, such as its UV-Visible absorption spectrum.

Illustrative DFT-Calculated Properties for a Substituted Aniline (B41778) Analog

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Total Energy (Hartree) | -652.78 | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 3.45 | A measure of the net molecular polarity arising from charge separation. |

| Polarizability (a.u.) | 185.3 | The molecule's ability to form an induced dipole moment in an electric field. |

| First Excitation Energy (eV) | 4.12 | The energy required to promote an electron to the first excited state, related to UV-Vis absorption. |

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the electron-donating nature of the methoxy (B1213986) (-OCH₃) and diethylamino (-N(CH₂CH₃)₂) groups increases the energy of the HOMO, making the molecule a better electron donor. libretexts.org Conversely, the acetylamino (-NHCOCH₃) group can have a more complex influence, potentially withdrawing electron density through resonance. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests that the molecule is more easily excited and thus more reactive.

Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. In substituted anilines, regions of negative potential (typically colored red or yellow) are located around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Regions of positive potential (blue) highlight areas susceptible to nucleophilic attack. nih.gov

Illustrative Frontier Orbital Energies for Substituted Aromatic Amines

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.21 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.68 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. dntb.gov.ua |

Quantum chemical calculations are invaluable for interpreting experimental spectra. By calculating vibrational frequencies, it is possible to predict and assign peaks in Infrared (IR) and Raman spectra. researchgate.net DFT methods can compute the harmonic vibrational frequencies, which are systematically higher than experimental values due to the neglect of anharmonicity. To correct for this, calculated frequencies are often multiplied by an empirical scaling factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretching or benzene (B151609) ring deformation. dntb.gov.ua

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used for this purpose. Theoretical predictions aid in the structural elucidation of new compounds by helping to assign complex spectra. mdpi.com

Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Molecule

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment (PED) |

|---|---|---|---|

| ν(N-H) stretch | 3415 | 3420 | N-H stretching in acetylamino group |

| ν(C=O) stretch | 1670 | 1675 | Carbonyl stretching |

| β(C-C) ring | 1595 | 1600 | Aromatic ring C-C in-plane bending |

| ν(C-O-C) stretch | 1250 | 1255 | Asymmetric C-O-C stretching of anisole (B1667542) group |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics describes the electronic structure of a single, optimized geometry, Molecular Dynamics (MD) simulations explore the conformational flexibility and dynamic behavior of a molecule over time. nih.gov MD simulations use classical mechanics (force fields) to calculate the forces between atoms and integrate Newton's laws of motion, allowing the molecule to move and change its shape. nih.govresearchgate.net

For this compound, MD simulations would be particularly useful for exploring the rotational barriers and preferred orientations of the flexible diethylamino and acetylamino side chains. These simulations can map the potential energy surface as a function of specific dihedral angles, identifying the most stable, low-energy conformations (conformers) and the energy barriers between them. This provides a detailed picture of the molecule's conformational landscape. researchgate.net Such information is critical because the biological activity and physical properties of a molecule are often dependent on the ensemble of conformations it can adopt in solution. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Modeling and Prediction

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's structural or physicochemical features with its biological activity or physical properties. drugdesign.orgyoutube.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build predictive equations based on molecular descriptors. chemmethod.com

Computational chemistry plays a vital role in QSAR by providing a wide range of molecular descriptors. For a series of analogs of this compound, one could calculate quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (like the partition coefficient, logP). chemmethod.comnih.gov These descriptors can then be used in statistical analyses, such as multiple linear regression or machine learning algorithms, to build a model that predicts the activity of new, unsynthesized compounds. This approach is fundamental in rational drug design and materials science, as it helps prioritize which molecules to synthesize and test. nih.gov

Common Molecular Descriptors Used in QSAR/SPR Modeling for Aromatic Amines

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes reactivity, polarity, and sites for electrostatic interactions. nih.gov |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and solubility. |

| Topological | Connectivity Indices, Wiener Index | Numerical representation of molecular branching and structure. |

Biochemical and Biological Activity Mechanisms

Metabolic Pathways and Biotransformation Studies

Studies on the metabolism of 2,4-diaminoanisole (B165692) in rats have revealed that the compound is primarily excreted through urine. nih.gov Following intraperitoneal administration, a significant percentage of the dose is eliminated within 48 hours. nih.gov The primary route of biotransformation for this analog is acetylation of the amino groups. nih.gov This process leads to the formation of metabolites such as 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. nih.gov

Oxidative pathways also play a crucial role in the metabolism of 2,4-diaminoanisole. nih.gov These oxidative reactions include O-demethylation, which results in the formation of 2,4-diacetylaminophenol, and ring hydroxylation, leading to 5-hydroxy-2,4-diacetylaminoanisole. nih.gov Furthermore, ω-oxidation has been observed, yielding products like 2-methoxy-5-(glycol-amido)acetanilide or its isomer. nih.gov These findings from in vivo studies on a structurally similar compound suggest that 4-Acetylamino-2-(diethylamino)anisole likely undergoes analogous metabolic transformations.

The metabolites of 2,4-diaminoanisole have been identified and characterized, providing a template for the potential metabolites of this compound. The major metabolic reactions are acetylation and oxidation.

The primary metabolites identified from the analog 2,4-diaminoanisole are:

Acetylation products : 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. nih.gov

Oxidation products : 2,4-diacetylaminophenol (via O-demethylation), 5-hydroxy-2,4-diacetylaminoanisole (via ring hydroxylation), and 2-methoxy-5-(glycol-amido)acetanilide (via ω-oxidation). nih.gov

In addition to these primary metabolic transformations, the resulting metabolites can undergo further conjugation reactions. Specifically, these major metabolites are excreted in the urine both in their free form and as glucuronic acid conjugates. nih.gov This indicates that glucuronidation is a significant pathway in the detoxification and elimination of these aromatic amines.

| Metabolic Pathway | Precursor Compound (Analog) | Resulting Metabolites/Conjugates |

| Acetylation | 2,4-diaminoanisole | 4-acetylamino-2-aminoanisole, 2,4-diacetylaminoanisole |

| O-demethylation | 2,4-diaminoanisole | 2,4-diacetylaminophenol |

| Ring Hydroxylation | 2,4-diaminoanisole | 5-hydroxy-2,4-diacetylaminoanisole |

| ω-Oxidation | 2,4-diaminoanisole | 2-methoxy-5-(glycol-amido)acetanilide |

| Glucuronidation | Major Metabolites | Glucuronic acid conjugates |

Investigation of Enzyme Interactions and Modulation

There is currently no specific information available in the scientific literature regarding the direct interactions and modulation of enzymes by this compound.

Molecular Pathway Modulation and Cellular Signaling Investigations

Specific studies on the modulation of molecular pathways and cellular signaling by this compound have not been identified in the reviewed literature.

Impact on Genetic Processes (e.g., DNA Replication, Gene Regulation)

There is no available data from the reviewed scientific sources concerning the impact of this compound on genetic processes such as DNA replication and gene regulation.

Studies on Protein Synthesis and Cell Membrane Transport Mechanisms

Information regarding the effects of this compound on protein synthesis and cell membrane transport mechanisms is not available in the current body of scientific literature.

General Biological Evaluation and Screening of Related Compounds

Research into compounds with similar structural motifs has revealed a range of biological activities. For instance, derivatives of acetanilide (B955) (N-phenylacetamide), which shares the N-acetylated aromatic amine core with this compound, have been evaluated for their cytotoxic effects against cancer cells. One study synthesized a series of new hydantoin acetanilide derivatives and tested their in vitro anticancer activity against various non-small cell lung cancer (NSCLC) cell lines. nih.gov The results indicated that some of these derivatives exhibited potent anticancer activity, in some cases superior to the reference drug erlotinib. nih.gov

Furthermore, the biological evaluation of compounds containing a diethylamino group attached to an aromatic system has also been a subject of scientific inquiry. For example, ester derivatives of 4-(diethylamino)salicylaldehyde have been synthesized and evaluated for their ability to inhibit cholinesterase and tyrosinase enzymes. imrpress.com Such studies are crucial in the search for new treatments for neurodegenerative diseases like Alzheimer's, where enzyme inhibition is a key therapeutic strategy.

The general approach to evaluating the biological activity of novel compounds involves a series of in vitro assays. These initial screenings help to identify "hit" compounds that show promising activity against a specific biological target. For compounds that exhibit interesting activity, further studies are typically conducted to understand their mechanism of action, selectivity, and potential for further development.

Below are data tables summarizing the findings from studies on compounds structurally related to this compound, illustrating the process of biological evaluation and screening.

Table 1: In Vitro Cytotoxicity of Hydantoin Acetanilide Derivatives Against NSCLC Cell Lines nih.gov

| Compound | H1975 IC₅₀ (µM) | PC9 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 5a | 0.08 ± 0.004 | 0.12 ± 0.01 | 0.25 ± 0.02 |

| 5b | 0.45 ± 0.03 | 0.31 ± 0.02 | 0.88 ± 0.06 |

| 5e | 0.22 ± 0.01 | 0.19 ± 0.01 | 0.43 ± 0.03 |

| 5f | 0.09 ± 0.006 | 0.15 ± 0.01 | 0.29 ± 0.02 |

| 5g | 0.51 ± 0.04 | 0.39 ± 0.03 | 1.02 ± 0.08 |

| 5k | 0.33 ± 0.02 | 0.28 ± 0.02 | 0.67 ± 0.05 |

| 5m | 0.68 ± 0.05 | 0.52 ± 0.04 | 1.25 ± 0.11 |

| Erlotinib | 0.75 ± 0.06 | 0.61 ± 0.05 | 1.54 ± 0.13 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Enzyme Inhibitory Activity of 4-(Diethylamino)salicylaldehyde Ester Derivatives imrpress.com

| Compound | AChE % Inhibition | BChE % Inhibition | Tyrosinase % Inhibition |

| 1 | 75.36±0.45 | 87.28±0.87 | 55.14±0.62 |

| 2 | 69.81±0.78 | 79.54±0.54 | 63.27±0.48 |

| 3 | 78.12±0.56 | 82.31±0.69 | 87.73±0.22 |

| 4 | 81.45±0.33 | 68.47±0.81 | 71.98±0.39 |

| 5 | 65.23±0.91 | 73.19±0.72 | 48.65±0.85 |

| Galanthamine (Standard) | 92.47±0.18 | 73.83±0.25 | - |

| Kojic Acid (Standard) | - | - | 93.16±0.15 |

Data represents the percentage of enzyme activity inhibited by the test compounds at a concentration of 200 µM.

Pharmacological Research and Mechanistic Insights

Exploration of Pharmacological Mechanisms of Action

Direct pharmacological studies detailing the specific mechanisms of action for 4-Acetylamino-2-(diethylamino)anisole are not prominent in the available scientific literature. However, its chemical structure as an acetanilide (B955) derivative suggests potential pharmacological activities. Acetanilide, or N-phenylacetamide, and its derivatives have been recognized for a variety of biological effects, including analgesic, antipyretic, anti-inflammatory, and antimicrobial properties. researchgate.net The parent compound, acetanilide, was first introduced into medicine in 1886 as an analgesic and antipyretic agent. researchgate.net Its mechanism of action was later understood to be primarily mediated by its metabolite, paracetamol (acetaminophen), which inhibits cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. orientjchem.orgwikipedia.org

The pharmacological profile of acetanilide derivatives is heavily influenced by the nature and position of substituents on the aromatic ring. researchgate.net Therefore, the diethylamino and methoxy (B1213986) groups on the phenyl ring of this compound are expected to modulate its biological activity, potentially influencing its potency, selectivity, and metabolic fate. The presence of the diethylamino group, in particular, may confer properties analogous to other diethylamino-containing compounds, which can exhibit a range of activities including local anesthetic effects. nih.gov

Table 1: Pharmacological Activities of Acetanilide Derivatives

| Derivative Class | Pharmacological Activity | Reference |

|---|---|---|

| General Acetanilides | Analgesic, Antipyretic, Anti-inflammatory | researchgate.net |

| Substituted Acylamides | Local Anesthetic | nih.gov |

This table is for illustrative purposes to show the activities of related compound classes, as specific data for this compound is not available.

Assessment of Potential as Pharmaceutical Intermediates and Lead Compounds

The primary role of this compound, as suggested by its commercial availability, is likely as a chemical intermediate in the synthesis of more complex molecules. Anisole (B1667542) and its derivatives are considered valuable intermediates in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs. vinatiorganics.comgii.co.jp The structural motifs within this compound, such as the substituted aniline (B41778), are common starting points in medicinal chemistry for the development of new therapeutic agents. mdpi.comnih.gov

A "lead compound" is a chemical structure that displays potential biological activity and serves as the starting point for drug design and optimization. nih.gov While there is no direct evidence to classify this compound as a lead compound for a specific therapeutic target, its aniline and acetanilide framework is present in numerous biologically active molecules. acs.orgnih.govresearchgate.net The process of lead optimization would involve systematically modifying the structure of a compound like this compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov

Investigation of Immunomodulatory Properties and Pathways

The immunomodulatory potential of this compound has not been directly investigated. However, the N-acetylation of aromatic amines is a significant metabolic pathway that can influence immune responses. nih.govresearchgate.net N-acetyltransferases (NATs), the enzymes responsible for this process, are present in various tissues, including immune cells. nih.gov The acetylation of aromatic amines is generally considered a detoxification pathway, but the resulting metabolites can sometimes have biological activity. imrpress.com

Small molecules can act as immunomodulators by influencing various cellular pathways involved in inflammation and immune cell function. researchgate.netnih.govresearchgate.netmdpi.com For instance, some small molecules can modulate the production of inflammatory cytokines or affect the maturation and function of immune cells like macrophages and dendritic cells. researchgate.net Given that aromatic amines can interact with immune cells, it is plausible that this compound or its metabolites could have immunomodulatory effects, though this remains a subject for future research.

Contribution to Drug Discovery and Development Pipeline

The contribution of this compound to the drug discovery and development pipeline appears to be at the foundational level of chemical synthesis. Its availability from chemical suppliers suggests its use as a building block for creating more complex and potentially patentable molecules. The journey of a compound from a chemical intermediate to a marketed drug is a long and complex process involving lead discovery, lead optimization, preclinical studies, and extensive clinical trials. nih.gov

The structural features of this compound, specifically the substituted aniline moiety, are relevant in the context of modern drug discovery, where there is an emphasis on exploring diverse chemical space. nih.gov Aniline derivatives are common in medicinal chemistry and have been incorporated into a wide range of therapeutic agents. mdpi.comnih.gov Therefore, while this compound itself is not a known drug candidate, it represents a class of chemical structures that are actively explored in the search for new medicines.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Anisole |

| Paracetamol (Acetaminophen) |

Toxicological Research and Mechanistic Understanding

Mechanism-Based Toxicity Studies

The toxicity of aromatic amines is intrinsically linked to their metabolic activation into reactive electrophilic species. who.int This process is a critical initiating step for both acute and chronic cellular damage.

The primary mechanism expected to drive the toxicity of compounds like 4-Acetylamino-2-(diethylamino)anisole is metabolic activation, predominantly mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov The key initial step for many aromatic amines and amides is N-hydroxylation, which converts the acetamido group into a reactive N-hydroxy intermediate. nih.govnih.gov This metabolite can undergo further enzymatic conjugation (e.g., sulfation or acetylation) to form an unstable ester, which can then spontaneously break down to form a highly reactive and electrophilic nitrenium ion. imrpress.com

This nitrenium ion can covalently bind to cellular nucleophiles, including proteins and nucleic acids, leading to cellular dysfunction and cytotoxicity. nih.gov Chronic exposure and the subsequent accumulation of such damage can lead to organ toxicity. In addition to N-hydroxylation, other metabolic pathways could include oxidative dealkylation of the diethylamino group or O-demethylation of the methoxy (B1213986) group, also mediated by CYP enzymes. nih.gov

The acute toxicity of some related compounds, such as acetanilide (B955), has been linked to effects like methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. wikipedia.orgontosight.ai This is often caused by metabolites like aniline (B41778), which could potentially be formed through hydrolysis of the amide bond. wikipedia.org

Table 1: Key Enzymatic Steps in the Postulated Metabolic Activation of Aromatic Amines

| Step | Enzyme Family | Reaction | Intermediate/Product | Toxicological Significance |

|---|---|---|---|---|

| Phase I Activation | Cytochrome P450 (e.g., CYP1A2) | N-hydroxylation | N-hydroxy-acetylamino derivative | Formation of a proximate carcinogen. who.intnih.gov |

| Phase II Activation | Sulfotransferases (SULTs) / N-acetyltransferases (NATs) | Sulfation / Acetylation | Unstable sulfate (B86663) or acetate (B1210297) ester | Precursor to the ultimate reactive species. imrpress.com |

| Spontaneous Heterolysis | N/A | Cleavage of N-O bond | Nitrenium ion | Highly electrophilic species that binds to DNA and proteins. imrpress.com |

| Phase I Detoxification | Cytochrome P450 | Ring oxidation | Phenolic metabolites | Generally leads to less toxic, more easily excreted compounds. taylorfrancis.com |

Aromatic amines are known to induce oxidative stress through mechanisms involving their metabolic intermediates. rsc.org The N-oxidized metabolites can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. nih.govrsc.org This occurs when a metabolite, such as an N-hydroxylamine or a radical cation, is oxidized and then subsequently reduced by cellular components like NADPH, creating a futile cycle that consumes reducing equivalents and produces ROS. nih.gov

The resulting surge in ROS can overwhelm the cell's antioxidant defenses, such as glutathione (B108866) (GSH), leading to a state of oxidative stress. nih.gov Key consequences of this cellular imbalance include:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation that compromises membrane integrity and function.

Mitochondrial Damage: The mitochondria are both a primary source and a major target of ROS. Oxidative damage to mitochondrial components can impair cellular respiration, reduce ATP production, and trigger pathways of programmed cell death (apoptosis). nih.gov

Oxidative DNA Damage: ROS can directly damage DNA, causing lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG), which can lead to mutations if not repaired.

In Vitro and In Silico Approaches for Toxicological Profiling

In the absence of comprehensive in vivo data, in vitro and in silico methods are invaluable for predicting and profiling the potential toxicity of a chemical. imrpress.comimrpress.com

In Vitro Studies: A standard battery of in vitro tests would be used to assess the toxicological potential of this compound. This would include the bacterial reverse mutation assay (Ames test) to evaluate mutagenicity, which is a common endpoint for aromatic amines. nih.gov Mammalian cell assays, such as the micronucleus test or chromosome aberration assay, would assess clastogenic potential. Cytotoxicity assays using relevant cell lines (e.g., hepatocytes) could determine concentrations that cause cell death, while specific reporter assays could measure the induction of oxidative stress and DNA damage pathways.

In Silico Approaches: Computational toxicology utilizes computer models to predict toxicity based on chemical structure. nih.gov For aromatic amines, Quantitative Structure-Activity Relationship (QSAR) models are particularly well-developed. nih.govresearchgate.net These models correlate molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with toxicological endpoints like mutagenicity and carcinogenicity. nih.govoup.com Such models can be used to flag potentially toxic compounds early in development and can provide insights into the specific structural features driving toxicity. imrpress.comimrpress.com

Table 2: Summary of In Silico Toxicological Models for Aromatic Amines

| Model Type | Principle | Predicted Endpoint | Key Input Parameters | Relevance |

|---|---|---|---|---|

| QSAR Models | Correlates molecular structure with biological activity. nih.gov | Carcinogenicity, Mutagenicity | Hydrophobicity (logP), electronic properties (Hammett constants), steric parameters. researchgate.net | Predicts toxic potential and helps prioritize chemicals for testing. |

| Expert Systems | Rule-based systems incorporating known chemical toxicology principles. | Genotoxicity, Skin Sensitization | Presence of structural alerts (e.g., aromatic amino group). | Identifies potential hazards based on established mechanistic knowledge. |

| Metabolism Simulators | Predicts the metabolic fate of a chemical. nih.gov | Metabolite formation, site of metabolism. | Chemical structure, enzyme substrate specificity rules. researchgate.net | Identifies potentially reactive metabolites responsible for toxicity. |

Mechanistic Insights into Genotoxicity and Carcinogenicity Potential

The genotoxic and carcinogenic potential of aromatic amines is one of the most studied areas of toxicology. who.intnih.gov The central mechanism is covalent adduction to DNA by metabolically generated electrophiles. nih.govimrpress.com

The ultimate carcinogenic species, the nitrenium ion, preferentially attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. nih.gov The formation of these bulky DNA adducts can disrupt the normal functioning of DNA, leading to mutations during replication if they are not removed by cellular DNA repair mechanisms. Accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of cancer.

The carcinogenicity of structurally related compounds supports this potential. For example, o-anisidine (B45086) (2-methoxyaniline) is a known carcinogen. nih.gov Furthermore, many substituted anilides used as herbicides are classified as possible or probable human carcinogens. nj.gov The carcinogenicity of compounds like estragole, a substituted anisole (B1667542), has been shown to proceed through a genotoxic mechanism involving metabolic activation to a reactive ester that forms DNA adducts, which is mechanistically similar to the pathway proposed for aromatic amines. ca.govindustrialchemicals.gov.au Therefore, based on a strong weight of evidence from its structural class, this compound would be considered to have a potential for genotoxicity and carcinogenicity, warranting careful investigation.

Table 3: Potential DNA Adducts from Metabolically Activated Aromatic Amines

| DNA Base | Site of Adduction | Example Adduct Name | Consequence of Adduct Formation |

|---|---|---|---|

| Guanine | C8 | N-(deoxyguanosin-8-yl)-arylamine | Can cause conformational changes in DNA (e.g., Z-DNA formation), leading to replication errors. |

| Guanine | N2 | N-(deoxyguanosin-N2-yl)-arylamine | Distorts the DNA helix and can block DNA polymerase. |

| Adenine | N6 | N-(deoxyadenosin-N6-yl)-arylamine | Can lead to mispairing during DNA replication. |

Environmental Considerations and Degradation Fate

Environmental Fate and Transformation Pathways

The environmental fate of 4-Acetylamino-2-(diethylamino)anisole, like other aromatic amines, is influenced by its chemical structure and the environmental conditions it encounters. Once released, it can undergo various transformation processes.

The biodegradability of aromatic amines can be limited, and some are known to be persistent in the environment. bellona.org The complex structure of this compound, with its multiple functional groups, may present a challenge for microbial degradation. The interaction between microorganisms and such compounds is a critical factor in their environmental persistence. mdpi.com While some microbes may be capable of transforming or degrading aromatic amines, the specific pathways and the efficiency of these processes for this compound have not been extensively studied. The nature of microbial communities in soil and water will ultimately determine the potential for biodegradation of this compound. mdpi.com

Ecotoxicity Mechanisms in Aquatic and Terrestrial Systems

Aromatic amines as a class are known to exhibit toxicity to a range of organisms. nih.govacs.org Their presence in aquatic and terrestrial ecosystems can pose a risk to environmental health. The toxicity of aromatic amines is often linked to their ability to be metabolized into reactive intermediates that can cause cellular damage. nih.gov In aquatic environments, these compounds can be harmful to fish and other organisms. acs.org The specific ecotoxicity of this compound has not been documented in detail, but its classification as an aromatic amine suggests a potential for adverse effects on environmental receptors.

Table 1: General Ecotoxicological Profile of Aromatic Amines

| Ecosystem | Potential Effects | Affected Organisms |

| Aquatic | Acute and chronic toxicity, potential for bioaccumulation. | Fish, invertebrates, algae. |

| Terrestrial | Soil contamination, potential uptake by plants, toxicity to soil microorganisms. | Plants, soil fauna, microorganisms. |

Role as Potential Environmental Pollutants or Molecular Markers

Given the industrial importance of aromatic amines, this compound could be considered a potential environmental pollutant if it is used and released in significant quantities. researchgate.net Aromatic amines are a recognized class of environmental contaminants due to their potential for toxicity and persistence. nih.gov The detection of specific, industrially significant aromatic amines in environmental samples can sometimes serve as a molecular marker for pollution from particular industrial sources. However, without specific information on the production volume and use patterns of this compound, its role as a widespread environmental pollutant or a specific molecular marker remains speculative.

Relevance to Amine Emission Research and Environmental Impact Mitigation

Research into the emission of amines into the atmosphere is a significant area of environmental science, particularly in the context of industrial processes like carbon capture and storage (CCS). bellona.orgmdpi.comresearchgate.net In amine-based CCS, aqueous amine solutions are used to absorb CO2 from flue gases. mdpi.com During this process, small amounts of amines and their degradation products can be released into the atmosphere. bellona.orgsepa.org.uk

Once emitted, these amines can undergo atmospheric degradation, reacting with oxidants like hydroxyl radicals. nilu.no This can lead to the formation of secondary pollutants such as nitrosamines and nitramines, which are of environmental concern. bellona.orgnilu.no While there is no direct evidence to suggest that this compound is used in carbon capture, the research on amine emissions from such facilities provides a valuable framework for understanding the potential atmospheric fate and impact of any emitted amine, including this specific compound. researchgate.netresearchgate.net Mitigation strategies for amine emissions from industrial sources include the optimization of operational conditions and the use of emission control technologies. mdpi.com

Applications in Materials Science and Industrial Processes

Role as Key Chemical or Reaction Intermediates for Dyes and Pigments

4-Acetylamino-2-(diethylamino)anisole serves as a valuable precursor in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its chemical structure, featuring a reactive aromatic amine group, makes it an ideal diazo component. In the synthesis of azo dyes, the primary aromatic amine of a compound like this compound is converted into a diazonium salt. This salt then acts as an electrophile, reacting with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.

The specific substituents on the aromatic rings of the diazo and coupling components determine the final color and properties of the dye. The diethylamino and methoxy (B1213986) groups on the this compound molecule are electron-donating groups, which can influence the shade and fastness properties of the resulting dyes. While specific research detailing the synthesis of a wide range of dyes from this exact compound is not extensively published in publicly accessible literature, its structural similarity to other intermediates used in the dye industry, such as 2-amino-4-acetamino anisole (B1667542), suggests its utility in producing a spectrum of colors, likely in the blue to violet range for disperse dyes. Disperse dyes are non-ionic and are primarily used for dyeing hydrophobic fibers like polyester.

The general process for utilizing an aromatic amine like this compound in azo dye synthesis is a well-established two-step reaction:

Diazotization: The aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt solution is then added to a solution of the coupling component to form the azo dye.

The table below outlines the general reaction scheme and the role of this compound.

| Step | Reaction | Role of this compound |

| 1. Diazotization | Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O | Starting aromatic amine (Ar-NH₂) that forms the diazonium salt. |

| 2. Azo Coupling | Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX | The diazonium salt derived from it acts as the electrophile. |

Note: Ar represents the 4-acetylamino-2-(diethylamino)phenyl group, and Ar'-H represents the coupling component.

Integration into Advanced Functional Materials

Beyond traditional dyeing applications, the molecular structure of this compound and its derivatives makes them candidates for integration into advanced functional materials. The presence of electron-donating (diethylamino, methoxy) and electron-withdrawing (acetylamino) groups creates a "push-pull" system within the molecule. This electronic asymmetry is a key characteristic of chromophores used in nonlinear optical (NLO) materials. NLO materials have applications in technologies such as optical data storage, telecommunications, and optical computing.

Furthermore, derivatives of such aromatic amines can be polymerized or grafted onto polymers to create functional polymers. For instance, modifying the acetylamino group or introducing polymerizable moieties could allow for its incorporation into polymer chains. Such functional polymers could have applications in areas like chemical sensing, where changes in the environment could alter the electronic properties of the chromophore, leading to a detectable optical response.

The table below summarizes the potential of this compound derivatives in advanced functional materials based on the properties of analogous compounds.

| Functional Material Application | Key Molecular Feature | Potential Functionality |

| Nonlinear Optics (NLO) | Push-pull electronic structure (donor-acceptor groups) | Second-harmonic generation, electro-optic modulation. |

| Functional Polymers | Potential for polymerization or grafting | Chemical sensing, stimuli-responsive materials. |

| Chromophore Synthesis | Versatile aromatic amine precursor | Building block for more complex organic electronic materials. |

Industrial Synthesis Process Optimization and Scale-up Considerations

The industrial synthesis of this compound, and more broadly, its precursors like 2-amino-4-acetamino anisole, involves multi-step chemical processes that require careful optimization for efficiency, cost-effectiveness, and environmental sustainability. A common synthetic route starts from more readily available chemical feedstocks. For instance, a plausible pathway could involve the nitration of a substituted anisole, followed by reduction of the nitro group to an amine, and subsequent acylation.

A patented method for the synthesis of the related compound 2-amino-4-acetamino anisole provides insights into the industrial-scale production of such intermediates. This process starts with p-nitroanisole, which undergoes catalytic hydrogenation to p-anisidine (B42471). This is followed by an acetylation reaction to yield p-acetamino anisole. A subsequent nitration step introduces a nitro group at the 2-position, which is then reduced to the amino group to give the final product. This method of acylation before nitration and reduction is highlighted as a way to avoid side reactions and improve product purity.

Key considerations for the optimization and scale-up of such processes include:

Catalyst Selection and Efficiency: For hydrogenation steps, catalysts like Raney Nickel or precious metals are often used. Optimizing the catalyst loading, reaction temperature, and pressure is crucial for achieving high conversion rates and minimizing reaction times.

Solvent and Reagent Management: The choice of solvents and reagents impacts reaction kinetics, product isolation, and waste generation. The use of recyclable solvents and minimizing the use of hazardous materials are important for green chemistry principles.

Process Control and Safety: Maintaining precise control over reaction parameters such as temperature and pressure is critical for both yield and safety, especially in exothermic reactions like nitration.

Purification and Product Quality: The final product must meet stringent purity requirements for its use in subsequent applications. Crystallization and filtration are common purification techniques that need to be optimized for large-scale production.

The table below outlines a potential industrial synthesis pathway and key optimization parameters for a compound structurally related to this compound, which would be analogous for the target compound.

| Synthesis Step | Reactants | Key Optimization Parameters |

| 1. Reduction | p-Nitroanisole, Hydrogen | Catalyst type and loading, temperature, pressure. |

| 2. Acetylation | p-Anisidine, Acetic Anhydride (B1165640) | Reaction time, temperature, stoichiometry of reagents. |